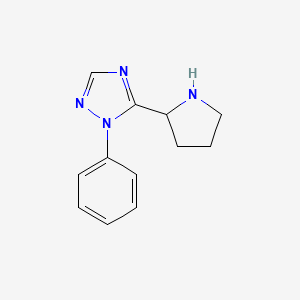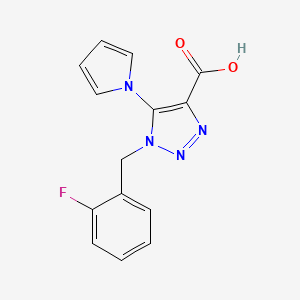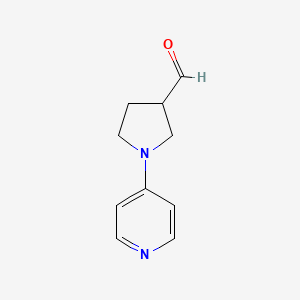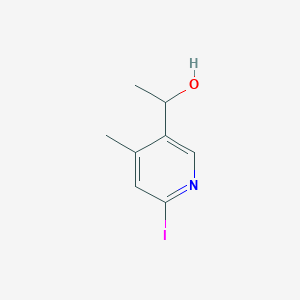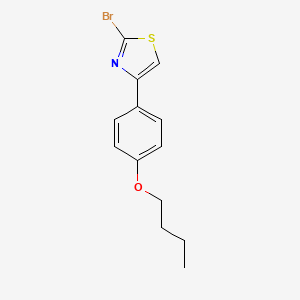
2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound that features a cyclopropyl group, an ethylsulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted precursor with an ethylsulfonyl reagent in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the ethylsulfonyl group.
Scientific Research Applications
2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Cyclopropyl-3-(propylsulfonyl)-1H-pyrrole: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.
2-Cyclopropyl-3-(butylsulfonyl)-1H-pyrrole: Similar structure but with a butylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of the cyclopropyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-cyclopropyl-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)8-5-6-10-9(8)7-3-4-7/h5-7,10H,2-4H2,1H3 |
InChI Key |
FJYPIKBNKLPCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)
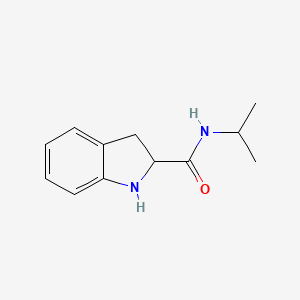

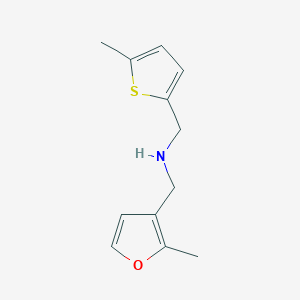
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)
